SALOR-INT L473359-1EA
Description
SALOR-INT L473359-1EA (CAS: 406915-55-7) is a synthetic organic compound featuring a 3-bromo-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)benzamide backbone. Key structural attributes include:
- 3-bromo substituent on the benzamide ring.
- 2,4-dichlorophenyl thiourea moiety.
- Its InChIKey (SDEVDBUOBQGEFZ-UHFFFAOYSA-N) confirms stereochemical specificity . The compound is cataloged under multiple synonyms, including 3-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)benzamide and AF-399/41669299, and is supplied by two manufacturers .
Properties
Molecular Formula |
C16H11BrCl5N3OS |
|---|---|
Molecular Weight |
550.5g/mol |
IUPAC Name |
3-bromo-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl5N3OS/c17-9-3-1-2-8(6-9)13(26)24-14(16(20,21)22)25-15(27)23-12-5-4-10(18)7-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27) |
InChI Key |
SDEVDBUOBQGEFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L473359-1EA typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2,4-dichloroaniline and a thiocarbonyl reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Database Review
The PubChem entries ( , , , ) and PMC articles ( , , , , ) focus on structurally distinct compounds, such as:
None of these studies mention "SALOR-INT L473359-1EA" or its synonyms.
Potential Reasons for Data Gaps
-
Identifier Specificity : "this compound" may represent a proprietary or catalog-specific compound not yet characterized in peer-reviewed literature.
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Synthetic Pathway Omission : Chemical vendors often omit reaction details for commercial compounds unless explicitly published.
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Nomenclature Mismatch : The identifier might correspond to an internal code used exclusively by a supplier (e.g., Sigma-Aldrich, Salor-int), limiting public data availability.
Recommendations for Further Research
To obtain actionable data on this compound:
-
Verify the Identifier : Confirm the correct CAS number, IUPAC name, or SMILES string associated with "this compound" through direct vendor communication.
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Explore Patent Literature : Use platforms like Google Patents or USPTO to search for synthetic methodologies linked to the compound.
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Leverage Analytical Techniques :
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Mass Spectrometry (MS) and NMR to deduce structural features.
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Chromatographic Analysis (HPLC, GC) to infer reactivity or stability under specific conditions.
-
-
Consult Specialty Databases :
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Reaxys or SciFinder for reaction pathways.
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ChEMBL or DrugBank for pharmacological activity (if applicable).
-
Generalized Reaction Framework for Sulfonamide Derivatives
While direct data is unavailable, analogous sulfonamide-containing compounds (e.g., compounds in , , ) commonly undergo:
| Reaction Type | Typical Conditions | Example Transformation |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, KCO, DMF, 80°C | Sulfonamide → Sulfonyl chloride derivative |
| Reductive Amination | NaBHCN, MeOH, RT | Ketone intermediate → Amine adduct |
| Hydrolysis | HCl/NaOH, reflux | Ester/amide → Carboxylic acid/amine |
These reactions are speculative and not specific to "this compound".
Scientific Research Applications
SALOR-INT L473359-1EA is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L473359-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following table compares SALOR-INT L473359-1EA with structurally analogous compounds from the Salor-INT series, emphasizing molecular features, physicochemical properties, and functional implications:
| Compound ID | CAS | Molecular Formula (Key Substituents) | Molecular Weight (g/mol) | Purity* | Storage Conditions | Notable Features |
|---|---|---|---|---|---|---|
| This compound | 406915-55-7 | C₁₆H₁₁BrCl₅N₃OS (3-Br, 2,4-Cl₂Ph, Cl₃CCH₂) | 552.51 | ≥95% | -20°C (dark) | High lipophilicity; halogen-rich scaffold |
| SALOR-INT L473200-1EA | 406915-46-6 | C₁₃H₁₁Cl₄N₃O₂S (2-ClCH₂CO, 4-AcetylPh, Cl₃CCH₂) | 443.10 | ≥95% | -20°C (dark) | Acetyl group enhances polarity |
| SALOR-INT L473413-1EA | 406915-40-0 | C₁₇H₁₃Cl₃FN₃O₂S (4-F, 2-MeOPh, Cl₃CCH₂) | 454.72 | ≥95% | RT (desiccated) | Methoxy group improves solubility |
| SALOR-INT L474878-1EA | 347368-93-8 | C₁₆H₁₄N₆O (Benzotriazolyl, PhCH=N-NH) | 330.33 | ≥95% | 4°C (dry) | Aromatic hydrazide; π-π stacking potential |
*Purity standards for in vivo applications, as per preclinical pharmacology guidelines .
Structural and Functional Insights
Halogenation Patterns
- This compound’s 3-bromo and 2,4-dichlorophenyl groups confer high lipophilicity (logP ~5.2), favoring membrane permeability but limiting aqueous solubility. In contrast, L473413-1EA’s 4-fluoro and 2-methoxyphenyl substituents reduce logP (~3.8), enhancing solubility for intravenous formulations .
- The trichloroethyl group in L473359-1EA and L473200-1EA stabilizes the thiourea linkage against enzymatic hydrolysis, a critical factor in prolonged receptor binding .
Pharmacological Implications
- L473359-1EA : Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites). Its dichlorophenyl thiourea moiety is associated with antimicrobial activity in analogs .
- L474878-1EA : The benzotriazolyl group enables metal coordination, relevant in protease inhibition studies .
Q & A
Basic Research Questions
Q. How can researchers integrate existing literature into experimental design for SALOR-INT L473359-1EA?
- Methodological Answer : Begin by aligning the study with a theoretical framework (e.g., PICOT for clinical studies or mechanistic models for chemical analysis) to structure hypotheses and variables. Conduct a systematic literature review using databases like PubMed or SciFinder, focusing on studies that address similar compounds or methodologies. Use tools like VOSviewer for bibliometric analysis to identify knowledge gaps . Ensure your experimental design explicitly addresses these gaps, such as optimizing synthesis protocols or validating analytical techniques.
Q. What are key considerations in designing a pilot study for this compound?
- Methodological Answer : Define clear feasibility criteria, including sample size (e.g., using power analysis), resource availability (e.g., purity standards, instrumentation), and ethical approvals. Employ a pre-test/post-test design with a control group to assess baseline variability and refine measurement protocols. Document deviations rigorously to improve reproducibility in subsequent phases .
Q. How should researchers structure a research proposal to investigate this compound?
- Methodological Answer : Follow the IMRAD (Introduction, Methods, Results, and Discussion) framework. Include a Problem Statement specifying the compound’s understudied properties (e.g., stability under varying pH) and a Significance section linking findings to broader applications (e.g., drug delivery systems). Use subsections like Sample Characterization and Analytical Validation to detail methodologies, referencing guidelines from CONSORT-EHEALTH for transparency .
Advanced Research Questions
Q. What experimental designs are suitable for studying multiple interacting variables (e.g., temperature, concentration) affecting this compound’s stability?
- Methodological Answer : Use a factorial design to systematically evaluate interactions between variables. For example, a 2x3 factorial design could test two temperatures (25°C and 37°C) against three concentrations (1 mM, 5 mM, 10 mM). Apply ANOVA to identify significant interactions and main effects. Ensure randomization and blinding to reduce bias, and validate results using orthogonal methods like HPLC and mass spectrometry .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting solubility profiles) for this compound?
- Methodological Answer : Perform a sensitivity analysis to identify variables contributing to discrepancies (e.g., solvent purity, measurement techniques). Cross-validate results using alternative methodologies (e.g., gravimetric vs. spectroscopic analysis). Document all raw data and metadata (e.g., instrument calibration logs) to enable error tracing. If contradictions persist, conduct a meta-analysis of published data to identify systemic biases or contextual factors (e.g., batch-to-batch variability) .
Q. What strategies ensure representative subsampling of this compound in heterogeneous mixtures?
- Methodological Answer : Follow ASTM guidelines for particulate sampling:
Homogenization : Use ball milling or sonication to reduce particle size variance.
Incremental Sampling : Collect ≥10 increments from different spatial regions of the mixture.
Quality Control : Calculate subsampling error (sFE) using iterative mass reduction and validate with replicate analyses.
Report subsampling protocols in detail, including equipment specifications (e.g., spatula material) and environmental conditions (e.g., humidity) to ensure reproducibility .
Q. How can researchers replicate studies on this compound while addressing methodological limitations in prior work?
- Methodological Answer : Adopt a reproducibility checklist :
- Materials : Source the compound from the same supplier (e.g., Sigma-Aldrich) and verify purity via CoA (Certificate of Analysis).
- Methods : Use open-source protocols (e.g., protocols.io ) and share raw data via repositories like Zenodo.
- Analysis : Apply identical statistical thresholds (e.g., p < 0.05, two-tailed) and disclose software versions (e.g., R 4.3.0).
Publish negative results to reduce publication bias and update theoretical frameworks iteratively .
Data Reporting and Integrity
Q. What standards should be followed when reporting analytical data for this compound?
- Methodological Answer : Adhere to FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Include experimental conditions (e.g., column type for HPLC), calibration curves, and detection limits.
- Formats : Use non-proprietary formats (e.g., .csv for tables, .tif for images).
- Ethics : Disclose conflicts of interest and comply with journal-specific guidelines (e.g., IJCPR’s SI unit requirements).
Validate datasets using tools like KNIME or OpenRefine before submission .
Q. How can researchers mitigate bias when interpreting dose-response relationships for this compound?
- Methodological Answer : Implement blinding during data collection and analysis. Use regression models (e.g., logistic or probit) to account for non-linear responses. Conduct a negative control experiment to identify baseline noise. For in vivo studies, randomize animal cohorts and stratify by weight/age. Publish pre-registered protocols on platforms like OSF to deter HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
